molecular formula C26H34FeO2 B15383033 Carbanide;cyclopentyl(phenyl)methanone;iron(2+)

Carbanide;cyclopentyl(phenyl)methanone;iron(2+)

Cat. No.: B15383033
M. Wt: 434.4 g/mol
InChI Key: FLULNBIYLCAZSN-UHFFFAOYSA-N
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Description

Cyclopentyl(phenyl)methanone (CAS 5422-88-8), also known as benzoylcyclopentane or phenyl cyclopentyl ketone, is a ketone derivative with a cyclopentyl group attached to a benzophenone scaffold. Its molecular formula is C₁₂H₁₄O (molecular weight: 174.24 g/mol) . The compound is synthesized via Friedel-Crafts acylation or alkylation reactions, as evidenced by its commercial availability as a pharmaceutical intermediate . It has applications in organic synthesis, particularly in catalytic reactions such as oxidative cleavage to produce methyl benzoate under Zn-Nx catalyst systems .

Properties

Molecular Formula

C26H34FeO2

Molecular Weight

434.4 g/mol

IUPAC Name

carbanide;cyclopentyl(phenyl)methanone;iron(2+)

InChI

InChI=1S/2C12H14O.2CH3.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;;;/h2*1-3,6-7,11H,4-5,8-9H2;2*1H3;/q;;2*-1;+2

InChI Key

FLULNBIYLCAZSN-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].C1CCC(C1)C(=O)C2=CC=CC=C2.C1CCC(C1)C(=O)C2=CC=CC=C2.[Fe+2]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., chlorine in compound 10) enhance yields in substitution reactions due to increased electrophilicity .
  • Catalytic Reactivity: Cyclopentyl(phenyl)methanone undergoes oxidative cleavage to methyl benzoate (98% yield under Zn-Nx catalysis), whereas 2-hydroxyacetophenone shows lower efficiency under similar conditions .
  • Biological Activity: (1-Methyl-1H-imidazol-5-yl)(phenyl)methanone, isolated from Pestalotiopsis coffeae, exhibits antifungal properties, highlighting the role of heterocyclic substituents in bioactivity .

Physicochemical Properties

  • Lipophilicity: Cyclopentyl(phenyl)methanone’s logP (estimated ~2.5–3.0) is comparable to 2-furanylphenylmethanone (logP = 2.511) , suggesting moderate hydrophobicity suitable for drug penetration.
  • Thermal Stability: Derivatives like (4-fluorophenyl)(4-piperidinyl)methanone exhibit melting points of 121–123°C , whereas cyclopentyl(phenyl)methanone’s solid-state properties are less documented.

Notes on Iron(2+) Association

The inclusion of "iron(2+)" in the query remains ambiguous.

Q & A

Q. What synthetic methodologies are commonly employed for cyclopentyl(phenyl)methanone derivatives?

Methodological Answer: Cyclopentyl(phenyl)methanone derivatives are typically synthesized via Friedel-Crafts acylation, where cyclopentyl acyl chlorides react with aromatic rings (e.g., benzene derivatives) in the presence of Lewis acid catalysts like AlCl₃ . For halogenated variants (e.g., bromo- or chloro-substituted), electrophilic substitution under controlled temperature (0–25°C) and inert atmospheres minimizes side reactions. Yield optimization often involves solvent selection (e.g., dichloromethane for polar intermediates) and stoichiometric adjustments to account for steric hindrance from the cyclopentyl group .

Advanced Research Question

Q. How does the iron(2+) center influence the electronic and coordination properties of cyclopentyl(phenyl)methanone complexes?

Methodological Answer: Iron(2+) in cyclopentadienyl complexes (e.g., benzoyl ferrocene derivatives) adopts a low-spin d⁶ configuration, enabling π-backbonding with carbonyl groups. This stabilizes the metal-ligand coordination and modulates redox activity. Researchers use cyclic voltammetry to study these effects, observing shifts in oxidation potentials (e.g., ΔE ~ 0.2–0.5 V) when substituents alter electron density . X-ray crystallography (e.g., bond length analysis: Fe–C distances ~2.04–2.11 Å) further reveals steric constraints from cyclopentyl groups .

Basic Research Question

Q. What spectroscopic techniques are essential for characterizing cyclopentyl(phenyl)methanone derivatives?

Methodological Answer: Key techniques include:

  • IR Spectroscopy : C=O stretching frequencies (~1680–1720 cm⁻¹) indicate conjugation with aromatic systems. Halogen substituents (e.g., Cl) reduce frequency by 10–15 cm⁻¹ due to electron withdrawal .
  • NMR : ¹H NMR shows cyclopentyl protons as multiplet signals (δ 1.5–2.5 ppm), while aromatic protons appear as doublets (δ 7.2–8.1 ppm). ¹³C NMR distinguishes carbonyl carbons at δ 195–210 ppm .
  • Mass Spectrometry : Electron ionization (70 eV) fragments the cyclopentyl group, with base peaks at m/z 105 (C₇H₇⁺) for phenyl derivatives .

Advanced Research Question

Q. How can researchers resolve contradictions in thermodynamic data (e.g., melting points) for structurally similar methanone derivatives?

Methodological Answer: Discrepancies often arise from polymorphism or impurities. To address this:

Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions (e.g., endothermic peaks at 59–60°C vs. 62–63°C) .

Chromatographic Purity Checks : Use HPLC with UV detection (λ = 254 nm) and C18 columns to quantify impurities (>98% purity required for reliable data) .

Crystallography : Single-crystal X-ray diffraction confirms molecular packing differences (e.g., hydrogen-bonding variations in (2-hydroxyphenyl) derivatives) .

Basic Research Question

Q. How are thermodynamic properties (e.g., enthalpy of vaporization) experimentally determined for these compounds?

Methodological Answer: The NIST Thermodynamics Research Center (TRC) provides standardized protocols:

  • Vapor Pressure Measurements : Use static or gas-saturation methods with calibrated manometers. For cyclopentyl(phenyl)methanone, ΔvapH averages 72.0 kJ/mol at 465 K .
  • Combustion Calorimetry : Measures ΔcH°solid in oxygen atmospheres, correcting for carbon residue via gravimetric analysis .

Advanced Research Question

Q. What crystallographic strategies elucidate the structural effects of substituents in iron(2+) methanone complexes?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Resolves bond angles (e.g., C–Fe–C angles ~180° in ferrocene derivatives) and intermolecular interactions (e.g., O–H···O hydrogen bonds with d(O···O) = 2.527 Å) .
  • Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., 12% H···H interactions in terpyridine complexes) to explain packing efficiency .

Basic Research Question

Q. How can reaction yields for halogenated methanone derivatives be optimized?

Methodological Answer:

  • Temperature Control : Slow addition of acyl chlorides at 0°C reduces dihalogenation byproducts.
  • Solvent Polarity : Dichloromethane enhances electrophilic reactivity vs. nonpolar solvents.
  • Catalyst Recycling : Lewis acids like FeCl₃ can be reused up to 3× with <5% yield drop .

Advanced Research Question

Q. What computational methods model the electronic effects of substituents on iron(2+) complexes?

Methodological Answer:

  • Density Functional Theory (DFT) : B3LYP/6-31G* calculations predict charge transfer (e.g., Mulliken charges on Fe: +0.32 e) and frontier orbitals (HOMO-LUMO gaps ~3.2 eV for phenyl groups) .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., acetonitrile vs. toluene) on ligand exchange rates .

Basic Research Question

Q. What chromatographic methods ensure purity in methanone derivatives?

Methodological Answer:

  • Gas Chromatography (GC) : Polydimethyl siloxane columns (RI = 1694) separate cyclopentyl/phenyl isomers under programmed heating (50–250°C at 10°C/min) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 270 nm) resolve halogenated analogs (retention time: 8.2 min for chloro vs. 9.1 min for bromo derivatives) .

Advanced Research Question

Q. How do ligand substitutions (e.g., terpyridine vs. cyclopentadienyl) alter the bioactivity of iron(2+) complexes?

Methodological Answer:

  • Coordination Geometry : Terpyridine ligands enforce octahedral geometry, enhancing DNA intercalation (Kd ~ 10⁴ M⁻¹) vs. sandwich complexes .
  • Redox Activity : Cyclopentadienyl ligands stabilize Fe²⁺, reducing ROS generation in biological assays (IC50: 12 μM vs. 28 μM for terpyridine) .

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